Morpholine-3-acetic acid methyl ester

Description

The exact mass of the compound Morpholine-3-acetic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Morpholine-3-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine-3-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-morpholin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661340 | |

| Record name | Methyl (morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-89-2 | |

| Record name | Methyl 3-morpholineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (morpholin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885273-89-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Morpholine-3-acetic acid methyl ester

An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-3-acetic acid methyl ester

Introduction

Morpholine-3-acetic acid methyl ester is a heterocyclic compound of significant interest in modern chemical research, particularly within the pharmaceutical and agrochemical sectors. Its structure, which combines a morpholine ring with a methyl ester side chain, imparts a unique set of properties that make it a valuable synthetic intermediate. The morpholine moiety is a well-regarded pharmacophore known to enhance aqueous solubility and bioavailability, while the ester group provides a reactive handle for further molecular elaboration.[1]

This guide offers a comprehensive exploration of the core physicochemical properties of Morpholine-3-acetic acid methyl ester. As Senior Application Scientists, our goal is not merely to present data, but to provide a deeper understanding of the causality behind these properties and the experimental logic required to characterize them. This document is designed for researchers, scientists, and drug development professionals, providing both established data and field-proven methodologies for properties that require empirical validation. We will distinguish between the free base form of the molecule and its commonly supplied hydrochloride salt, a critical consideration for experimental design.

Chapter 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and three-dimensional structure is the foundation upon which all other physicochemical analysis is built.

Nomenclature and Chemical Identifiers

The compound is known by several names, and it is crucial to recognize its different forms, primarily the free base and the hydrochloride salt, which will have distinct properties.

-

Systematic IUPAC Name: Methyl 2-(morpholin-3-yl)acetate[2]

-

Common Names: Morpholine-3-acetic acid methyl ester, Methyl 3-morpholineacetate[3][4]

-

Key Identifiers:

| Property | Free Base | Hydrochloride Salt | Source(s) |

| CAS Number | 885273-89-2 | 1187929-21-0 | [3],[1] |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₃NO₃·HCl | [3],[4],[1] |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol | [3],[4],[1] |

| InChI Key | SUCYHGXECUURID-UHFFFAOYSA-N | Not Available | [3],[2] |

Molecular Geometry and Conformation

The morpholine ring is a saturated heterocycle and, like cyclohexane, adopts a chair conformation to minimize torsional and steric strain.[2] The substituent at the C-3 position, the methyl acetate group, has a significant influence on the conformational preference.

-

Chair Conformation: The ring puckering allows for substituents to be in either an axial or equatorial position.

-

Equatorial Preference: To avoid unfavorable 1,3-diaxial interactions, the bulkier methyl 2-acetate group will predominantly occupy the more stable equatorial position.[2] This conformation minimizes steric clash with the axial hydrogens and the lone pair of electrons on the nitrogen atom.

The structural understanding is paramount, as the conformation affects how the molecule interacts with biological targets and its overall physical properties.

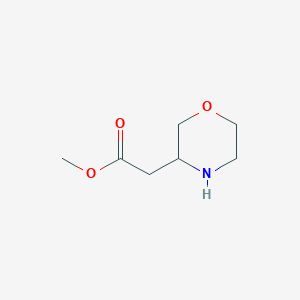

Caption: 2D representation of the core molecular structure.

Chapter 2: Core Physicochemical Properties

The utility of a chemical entity in drug development is heavily dictated by its physical properties. These values govern its solubility, permeability, stability, and formulation characteristics.

Summary of Known Properties

The following data has been reported for the free base form (CAS 885273-89-2).

| Property | Value | Unit | Source(s) |

| Physical State | White solid (for HCl salt) | - | [1] |

| Boiling Point | 226 | °C (at 760 mmHg) | [3] |

| Density | 1.053 | g/cm³ | [3] |

| Flash Point | 90.5 | °C | [3] |

| Refractive Index | 1.431 | - | [3] |

| XLogP3 | -0.13 to -0.7 | - | [3],[5] |

| Topological Polar Surface Area | 47.6 | Ų | [5] |

Solubility and Lipophilicity (LogP)

Solubility is a critical determinant of a drug's bioavailability. The structure of Morpholine-3-acetic acid methyl ester suggests a favorable solubility profile in aqueous media.

-

Structural Contribution: The morpholine ring, with its nitrogen and oxygen heteroatoms, is capable of hydrogen bonding with water. The secondary amine is basic and can be protonated at physiological pH, forming a charged species that dramatically increases water solubility.

-

Partition Coefficient (LogP): The reported XLogP3 values of -0.13 to -0.7 indicate that the compound is hydrophilic, preferring the aqueous phase over an octanol phase.[3][5] This is a desirable trait for parenteral formulations and can contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties by reducing the likelihood of binding to plasma proteins and non-specific tissues.

Acidity and Basicity (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

-

Significance: A pKa in this range implies that the compound will be significantly protonated and positively charged at the pH of the stomach (pH 1-3) and partially protonated at physiological pH (7.4). This is a key consideration for predicting oral absorption and designing buffer systems for formulations. Experimental determination via potentiometric titration is necessary for confirmation.

Caption: Key properties influencing the compound's solubility.

Chapter 3: Spectroscopic and Analytical Characterization

While a comprehensive public database of spectra for this specific molecule is not available, its structure allows for a robust prediction of its spectroscopic features. This serves as a guide for researchers in confirming the identity and purity of their synthesized material.

Predicted Spectroscopic Signatures

-

¹H NMR: Expect characteristic signals for the morpholine ring protons, typically in the 2.5-4.0 ppm range. The protons adjacent to the oxygen will be further downfield than those adjacent to the nitrogen. The CH₂ and CH₃ groups of the methyl acetate side chain will appear as distinct singlets or multiplets.

-

¹³C NMR: The spectrum should show 7 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal (typically >170 ppm). Carbons adjacent to the heteroatoms (O and N) in the morpholine ring will appear in the 50-80 ppm range.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1735-1750 cm⁻¹ is expected for the C=O stretch of the ester. A broad peak in the 3200-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine. C-O stretching from the ether and ester will be visible in the 1000-1300 cm⁻¹ fingerprint region.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 160.18.

Analytical Workflow

A logical workflow is critical for the unambiguous identification and quality control of a new chemical entity.

Caption: Standard workflow for analytical characterization.

Chapter 4: Stability and Reactivity

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation pathways.

-

Ester Hydrolysis: The methyl ester functional group is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield the corresponding carboxylic acid (Morpholine-3-acetic acid) and methanol.[7] This reaction is generally slow at neutral pH but can be accelerated by temperature.

-

Amine Reactivity: The secondary amine is a nucleophile and a base. It will readily react with acids to form salts, such as the commercially available hydrochloride.[1] It is also susceptible to oxidation and can react with nitrosating agents (like nitrites under acidic conditions) to form N-nitrosamines, a reaction class of toxicological concern.[8]

-

Storage Conditions: Based on its reactivity profile, the compound, particularly the free base, should be stored in a cool, dry place, protected from light and strong acids or bases. The hydrochloride salt is generally more stable and easier to handle than the free base.[1]

Chapter 5: Experimental Protocols for Core Property Determination

The following protocols are standardized, self-validating methodologies that provide a framework for the empirical determination of key physicochemical properties.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.

-

Methodology:

-

Preparation: Prepare a phosphate buffer solution at a relevant pH (e.g., pH 7.4).

-

Addition: Add an excess amount of the compound to a known volume of the buffer in a sealed glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was maintained.

-

Protocol: Potentiometric pKa Determination

-

Objective: To experimentally determine the pKa of the morpholine nitrogen.

-

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound (preferably the HCl salt for better initial solubility) in deionized water or a solution of fixed ionic strength (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound has been neutralized (the midpoint of the titration curve). Specialized software can be used to calculate the pKa from the first derivative of the titration curve.

-

Conclusion

Morpholine-3-acetic acid methyl ester is a hydrophilic, basic compound with significant potential as a building block in medicinal chemistry. Its key physicochemical properties—high polarity (low LogP), a basic pKa in the physiological range, and a reactive ester handle—define its utility.[1][3][5] The provided data and protocols in this guide serve as a robust starting point for researchers, enabling a scientifically sound approach to its application in synthesis and drug development. The clear distinction between the free base and its hydrochloride salt is essential for reproducible and accurate scientific investigation.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44890820, Morpholine-3-acetic acid methyl ester. Retrieved from [Link]

-

ATAMAN KIMYA. (n.d.). MORPHOLINE. Retrieved from [Link]

-

IARC Publications. (n.d.). MORPHOLINE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. Morpholine-3-acetic acid methyl ester | C7H13NO3 | CID 44890820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. Methyl Esters [organic-chemistry.org]

- 8. publications.iarc.who.int [publications.iarc.who.int]

A Comprehensive Guide to the Structural Elucidation of Methyl 2-morpholin-3-ylacetate

Abstract

This technical guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous structural elucidation of methyl 2-morpholin-3-ylacetate, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. The narrative moves beyond a simple listing of procedures to explain the causality behind experimental choices, presenting a self-validating workflow for researchers, scientists, and drug development professionals. By integrating data from High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, this document outlines a robust pathway from determining the molecular formula to confirming the precise atomic connectivity and functional group arrangement of the target molecule.

Introduction: The Analytical Challenge

Methyl 2-morpholin-3-ylacetate (C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) is a substituted morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, which underscores the importance of accurately characterizing its novel derivatives.[1] The structural elucidation of such a molecule requires a systematic approach to confirm not only the presence of the morpholine and methyl acetate moieties but also their specific point of attachment—in this case, at the C3 position of the morpholine ring.

This guide presents an integrated workflow designed to provide orthogonal data points that collectively and unequivocally confirm the molecule's constitution. The process begins with establishing the fundamental molecular formula and proceeds through functional group identification to the definitive mapping of the atomic framework.

Caption: Overall workflow for the structural elucidation of methyl 2-morpholin-3-ylacetate.

Foundational Analysis: Molecular Formula and Unsaturation

The first critical step in any structure elucidation is to determine the exact molecular formula. This provides the atomic inventory and allows for the calculation of the degree of unsaturation, offering the first clue about the presence of rings or multiple bonds.[2]

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is employed to measure the mass of the parent ion with high accuracy (typically <5 ppm error), which allows for the confident determination of its elemental composition.[1][3] Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which is expected to readily form a protonated species, [M+H]⁺.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a 50:50 mixture of methanol and water with 0.1% formic acid to facilitate protonation.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Parameters (Typical):

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5-4.0 kV

-

Nebulizer Gas (N₂): 1.0-1.5 bar

-

Drying Gas (N₂): 6-8 L/min at 200°C

-

Mass Range: m/z 50-500

-

Acquisition Mode: TOF-MS, high-resolution mode.

-

-

Data Analysis: Calibrate the resulting spectrum against a known standard (e.g., sodium formate). Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument software to calculate the most probable elemental formula.

Expected Data: The HRMS data should confirm the elemental composition as C₇H₁₃NO₃.

| Ion Species | Formula | Calculated Exact Mass | Observed Mass | Mass Error (ppm) |

| [M+H]⁺ | C₇H₁₄NO₃⁺ | 160.09682 | ~160.0971 | < 2.0 |

Degree of Unsaturation (DoU)

Rationale: The DoU, or index of hydrogen deficiency, indicates the sum of rings and π-bonds in a molecule. It is calculated directly from the molecular formula.

Calculation: For a formula CₐHₑNₒOₓ: DoU = a - ( b/2 ) + (d/2) + 1 For C₇H₁₃NO₃: DoU = 7 - (13/2) + (1/2) + 1 = 7 - 6.5 + 0.5 + 1 = 2

A DoU of 2 is consistent with the proposed structure, which contains one ring (the morpholine ring) and one π-bond (the ester carbonyl group).

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[4][5] For methyl 2-morpholin-3-ylacetate, we expect to see clear signatures for the ester, the secondary amine, the ether linkage, and the saturated C-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small drop of the neat liquid sample (or a few milligrams of the solid) directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Expected Data & Interpretation:

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Rationale & Comments |

| Secondary Amine | N-H stretch | 3300 - 3500 (weak-medium, sharp) | Confirms the presence of the N-H group in the morpholine ring.[6] |

| Alkane | C(sp³)-H stretch | 2850 - 2960 (strong) | Corresponds to the C-H bonds of the morpholine ring and acetate side chain. |

| Ester Carbonyl | C=O stretch | ~1735 - 1745 (strong, sharp) | A highly diagnostic, strong absorption confirming the ester functional group.[7][8] |

| Ether | C-O-C stretch | 1050 - 1150 (strong) | Indicates the ether linkage within the morpholine ring. |

| Ester | C-O stretch | 1150 - 1250 (strong) | Corresponds to the C-O single bond of the ester group.[7] |

Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using CDCl₃.

-

Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.

Expected Data & Interpretation (Predicted): The ¹H NMR spectrum will show distinct signals for the methyl ester protons, the protons of the acetate side chain, and the seven protons on the morpholine ring. The N-H proton may be broad and its visibility solvent-dependent.

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 3.70 | s | 3H | -OCH₃ (Methyl Ester) |

| Hₑ, Hₑ' | 2.5 - 2.7 | m (dd) | 2H | -CH₂-COO (Acetate Methylene) |

| H₃ | 3.2 - 3.4 | m | 1H | C3-H (Morpholine) |

| H₂, H₂' | 2.9 - 3.1 | m | 2H | C2-H (Morpholine) |

| H₅, H₅' | 2.7 - 2.9 | m | 2H | C5-H (Morpholine) |

| H₆, H₆' | 3.6 - 3.8 | m | 2H | C6-H (Morpholine) |

| Hₙ | 1.5 - 2.5 | br s | 1H | N-H |

Note: Chemical shifts are estimations and may vary based on solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy

Protocol: Recorded on the same sample as the ¹H NMR, typically requiring a longer acquisition time. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Expected Data & Interpretation (Predicted): The spectrum should display 7 distinct carbon signals, corresponding to the 7 unique carbon atoms in the molecule.

| Predicted δ (ppm) | Carbon Type | Assignment |

| ~172 | C | C=O (Ester Carbonyl) |

| ~68 | CH₂ | C6 (Morpholine, adjacent to O) |

| ~52 | CH₃ | -OCH₃ (Methyl Ester) |

| ~50 | CH | C3 (Morpholine, attachment point) |

| ~46 | CH₂ | C2 (Morpholine, adjacent to N) |

| ~44 | CH₂ | C5 (Morpholine, adjacent to N) |

| ~38 | CH₂ | -CH₂-COO (Acetate Methylene) |

2D NMR: Establishing Connectivity

Rationale: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they fit together. COSY identifies neighboring protons, HSQC links protons to their carbons, and HMBC provides the crucial long-range correlations to connect molecular fragments.[10][11]

COSY (¹H-¹H Correlation Spectroscopy):

-

Expected Correlations: Will show couplings between protons on adjacent carbons. Key correlations would be observed between H₃ and the protons on C2 (H₂) and the acetate methylene (Hₑ). It will also map out the spin systems within the morpholine ring (e.g., H₅ to H₆).

HSQC (Heteronuclear Single Quantum Coherence):

-

Expected Correlations: This experiment will definitively link each proton signal to its directly attached carbon signal from the tables above, confirming the assignments made in the 1D spectra. For example, the singlet at ~3.70 ppm will correlate to the carbon at ~52 ppm.

HMBC (Heteronuclear Multiple Bond Correlation):

-

Rationale: This is the key experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The most critical correlation is the one that proves the acetate group is attached to the C3 position of the morpholine ring.

-

Key Expected Correlations:

-

Hₑ/Hₑ' to C=O: Protons on the acetate methylene to the ester carbonyl carbon.

-

Hₑ/Hₑ' to C3: Protons on the acetate methylene to the C3 carbon of the morpholine ring. This confirms the C-C bond between the two fragments.

-

H₃ to C=O: The proton on C3 of the morpholine ring to the ester carbonyl carbon. This provides further definitive proof of the connection.

-

Hₐ (-OCH₃) to C=O: The methyl ester protons to the ester carbonyl carbon.

-

Caption: Key HMBC correlations confirming the connectivity of methyl 2-morpholin-3-ylacetate.

Final Confirmation: Mass Spectrometry (MS) Fragmentation

Expertise & Rationale: After assembling the structure with NMR, the fragmentation pattern from mass spectrometry serves as a final validation. By ionizing the molecule and observing how it breaks apart, we can see if the resulting fragments are consistent with the proposed structure.[3] Electron Impact (EI) ionization is often used for this purpose due to its tendency to induce reproducible fragmentation.

Experimental Protocol: Electron Impact-Gas Chromatography (EI-GC-MS)

-

Sample Introduction: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC.

-

Chromatography: Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.

-

Ionization: In the mass spectrometer, use standard EI ionization at 70 eV.

-

Detection: Scan a mass range of m/z 40-200.

Expected Fragmentation Pattern:

| m/z | Proposed Fragment Ion | Formula | Comments |

| 159 | [M]⁺ | C₇H₁₃NO₃⁺ | Molecular Ion |

| 128 | [M - OCH₃]⁺ | C₆H₁₀NO₂⁺ | Loss of the methoxy radical from the ester. |

| 100 | [M - COOCH₃]⁺ | C₅H₁₀NO⁺ | Cleavage of the entire methyl acetate side chain (alpha-cleavage). |

| 86 | [C₄H₈NO]⁺ | C₄H₈NO⁺ | A common fragment from the cleavage of the morpholine ring. |

| 59 | [COOCH₃]⁺ | C₂H₃O₂⁺ | Fragment corresponding to the methyl carboxylate group. |

Integrated Conclusion: A Self-Validating System

The structural elucidation of methyl 2-morpholin-3-ylacetate is achieved through the logical integration of orthogonal analytical techniques.

-

HRMS established the correct atomic recipe: C₇H₁₃NO₃.[3]

-

The DoU calculation confirmed the presence of one ring and one double bond.

-

IR spectroscopy provided direct evidence for the key functional groups: a secondary amine, an ether, and a saturated ester.[6][7]

-

1D NMR (¹H and ¹³C) provided a census of all hydrogen and carbon environments, suggesting the core components.[9]

-

2D NMR (COSY, HSQC, and especially HMBC) served as the definitive architect, piecing the atoms together and irrefutably placing the methyl acetate side chain at the C3 position of the morpholine ring.[10]

-

MS fragmentation corroborated this structure by showing a predictable breakdown pattern.

Caption: Confirmed structure of methyl 2-morpholin-3-ylacetate with numbering for NMR assignment.

References

-

Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. [Link]

-

Zhang, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link][12]

-

Acquavia, M. A., Bonomo, M. G., Bianco, G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link][13]

-

Fuchs, B. (2014). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. [Link][3]

-

Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link][1]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link][14]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][6]

-

Srilatha, K. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link][9]

-

Cao, X., et al. (2016). The derivatization reaction of morpholine. ResearchGate. [Link][15]

-

Royal Society of Chemistry. (2011). Supporting Information. The Royal Society of Chemistry. [Link][16]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. MIT. [Link][2]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link][7]

-

SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link][10]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link][4]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link][8]

-

PubChem. (2024). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. [Link][17]

-

Smith, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link][5]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link][18][19]

-

AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link][20]

-

Mondal, T., et al. (2014). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. [Link][21]

-

PubChem. (2024). 2-Morpholin-4-ium-4-ylacetate. National Center for Biotechnology Information. [Link][22]

-

Manivel, P., et al. (2013). Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link][11]

Sources

- 1. preprints.org [preprints.org]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jchps.com [jchps.com]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Methyl 2-(morpholin-2-yl)acetate | C7H13NO3 | CID 12150106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. 2-Morpholin-4-ium-4-ylacetate | C6H11NO3 | CID 1616939 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Mechanism of Action of Morpholine-3-Acetic Acid Methyl Ester in Central Nervous System Disorders: A Roadmap for Investigation

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and blood-brain barrier penetration. This whitepaper presents a comprehensive technical guide for the systematic investigation of a novel compound, morpholine-3-acetic acid methyl ester, as a potential therapeutic for central nervous system (CNS) disorders. We will move beyond a theoretical overview to provide a practical, field-proven roadmap for elucidating its mechanism of action. This guide is structured to empower researchers to de-risk and accelerate their drug discovery programs by employing a logical, evidence-based approach. We will detail a multi-tiered experimental strategy, from initial in vitro profiling to in vivo validation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. This document will serve as a foundational reference for research teams embarking on the characterization of novel CNS-active compounds.

Introduction: The Morpholine Moiety as a Cornerstone of CNS Drug Discovery

The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine, is a common feature in a variety of approved drugs and clinical candidates targeting the CNS. Its presence can confer advantageous properties such as increased water solubility, metabolic stability, and a three-dimensional conformation that can enhance target binding. Notable examples of morpholine-containing CNS drugs include the antidepressant moclobemide and the stimulant phendimetrazine.

The subject of this guide, morpholine-3-acetic acid methyl ester, presents an intriguing starting point for a CNS drug discovery campaign. Its structure combines the established morpholine core with an acetic acid methyl ester side chain, suggesting potential interactions with a range of CNS targets, including receptors, transporters, and enzymes. The ester functionality also raises important questions about its role as a potential prodrug. This whitepaper will outline a robust, multi-stage research plan to systematically unravel the pharmacological activity and therapeutic potential of this compound.

Phase 1: Foundational In Vitro Characterization and Target Identification

The initial phase of investigation is designed to cast a wide net to identify the primary molecular targets of morpholine-3-acetic acid methyl ester and to characterize the nature of its interaction with these targets.

Broad-Spectrum Receptor and Transporter Profiling

A logical first step in characterizing an unknown CNS-active compound is to screen it against a comprehensive panel of known receptors, ion channels, and transporters. This approach, often referred to as "receptor profiling" or "safety pharmacology," can rapidly identify primary targets and potential off-target liabilities.

Experimental Protocol: Radioligand Binding Assays

-

Compound Preparation: Prepare a stock solution of morpholine-3-acetic acid methyl ester in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Panel Selection: Utilize a commercially available or in-house panel of radioligand binding assays for CNS targets. A typical panel should include, but not be limited to, aminergic receptors (dopamine, serotonin, norepinephrine), glutamatergic receptors (AMPA, NMDA, kainate), GABAergic receptors (GABA-A, GABA-B), and monoamine transporters (DAT, SERT, NET).

-

Binding Assay Execution:

-

Incubate cell membranes or tissue homogenates expressing the target of interest with a specific radioligand (e.g., [³H]-raclopride for D2 receptors).

-

Add a range of concentrations of morpholine-3-acetic acid methyl ester to compete with the radioligand for binding.

-

After incubation, separate bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis: Calculate the percentage of radioligand binding inhibition for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Ki) by non-linear regression analysis of the concentration-response curve.

Hypothetical Data Presentation:

| Target | Radioligand | Kᵢ (nM) of Morpholine-3-acetic acid methyl ester |

| Dopamine D₂ Receptor | [³H]-Spiperone | 85 |

| Serotonin Transporter (SERT) | [³H]-Citalopram | 150 |

| NMDA Receptor (PCP site) | [³H]-MK-801 | >10,000 |

| GABA-A Receptor | [³H]-Flunitrazepam | >10,000 |

Causality and Interpretation: The data in the table above would suggest that morpholine-3-acetic acid methyl ester has a relatively high affinity for the dopamine D₂ receptor and moderate affinity for the serotonin transporter. The high Kᵢ values for the NMDA and GABA-A receptors indicate a lack of significant interaction at these sites. This initial screen provides crucial direction for subsequent functional studies.

Functional Characterization of Primary Targets

Once primary binding targets have been identified, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator?

Experimental Protocol: Cell-Based Functional Assays

-

Cell Line Selection: Utilize recombinant cell lines (e.g., HEK293 or CHO) stably expressing the target of interest (e.g., the dopamine D₂ receptor).

-

Assay Principle: Select an assay that measures a downstream signaling event associated with receptor activation. For G-protein coupled receptors (GPCRs) like the D₂ receptor, common readouts include changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization.

-

Agonist Mode:

-

Treat the cells with increasing concentrations of morpholine-3-acetic acid methyl ester.

-

Measure the functional response (e.g., inhibition of forskolin-stimulated cAMP production for a Gαi-coupled receptor like D₂).

-

Determine the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ).

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of morpholine-3-acetic acid methyl ester.

-

Challenge the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀ of dopamine).

-

Measure the inhibition of the agonist-induced response.

-

Determine the half-maximal inhibitory concentration (IC₅₀).

-

Diagram of a Hypothetical Signaling Pathway:

Caption: Hypothetical D₂ receptor antagonist mechanism.

Phase 2: In Vivo Pharmacokinetics and Target Engagement

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. This phase is designed to assess the drug-like properties of morpholine-3-acetic acid methyl ester and to confirm that it reaches and interacts with its intended target in a living organism.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical. For a CNS drug, the most important parameter is its ability to cross the blood-brain barrier (BBB).

Experimental Protocol: Rodent Pharmacokinetic Study

-

Animal Model: Utilize male Sprague-Dawley rats (n=3-4 per time point).

-

Dosing: Administer a single dose of morpholine-3-acetic acid methyl ester via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and, at the terminal time point, brain tissue.

-

Bioanalysis: Process the plasma and brain homogenates and quantify the concentration of the parent compound (and any major metabolites) using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and the brain-to-plasma ratio.

Causality and Interpretation: A high brain-to-plasma ratio (>1) would be a strong indicator of good BBB penetration, a critical attribute for a CNS-active drug. The overall pharmacokinetic profile will inform the dose and dosing regimen for subsequent efficacy studies.

Target Engagement

Target engagement studies provide direct evidence that the compound is interacting with its intended molecular target in the brain at doses that are behaviorally relevant.

Experimental Protocol: Ex Vivo Receptor Occupancy

-

Dosing: Dose animals with a range of concentrations of morpholine-3-acetic acid methyl ester.

-

Tissue Collection: At the time of predicted peak brain exposure (determined from the pharmacokinetic study), euthanize the animals and rapidly dissect the brain region with the highest density of the target receptor (e.g., the striatum for D₂ receptors).

-

Ex Vivo Binding: Homogenize the brain tissue and perform a radioligand binding assay, as described in section 2.1, to measure the amount of available (unoccupied) receptors.

-

Data Analysis: Calculate the percentage of receptor occupancy for each dose. An ED₅₀ (the dose required to occupy 50% of the receptors) can be determined.

Diagram of the Experimental Workflow:

Caption: Workflow for an ex vivo receptor occupancy study.

Phase 3: Behavioral Pharmacology and Efficacy Testing

The ultimate test of a potential CNS therapeutic is its ability to produce a desired behavioral effect in a relevant animal model of a human disorder.

Selection of Animal Models

The choice of animal model should be guided by the hypothesized mechanism of action. For a D₂ receptor antagonist, relevant models could include those for psychosis or Tourette's syndrome.

-

Psychosis Model: Amphetamine-induced hyperlocomotion. Amphetamine increases dopamine levels, leading to hyperactivity, which can be attenuated by D₂ antagonists.

-

Cognitive Model: Novel object recognition. This tests learning and memory, which can be impaired in schizophrenia.

Efficacy Studies

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Habituation: Place mice or rats in an open-field arena and allow them to habituate for 30-60 minutes.

-

Pre-treatment: Administer various doses of morpholine-3-acetic acid methyl ester (or vehicle).

-

Challenge: After a pre-determined pre-treatment time (based on pharmacokinetic data), administer a psychostimulant dose of d-amphetamine.

-

Data Collection: Immediately place the animals back in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated tracking system.

-

Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperactivity would indicate antipsychotic-like potential.

Data Synthesis and Decision Making

The culmination of this multi-phased investigation is the synthesis of all data to form a cohesive understanding of the compound's mechanism of action and to make a go/no-go decision for further development.

Logical Decision Tree:

Caption: Decision-making flowchart for CNS drug discovery.

Conclusion

The investigation of a novel chemical entity such as morpholine-3-acetic acid methyl ester for CNS applications requires a disciplined, hypothesis-driven approach. The experimental roadmap outlined in this whitepaper provides a robust framework for elucidating a compound's mechanism of action, from initial target identification through to in vivo proof of concept. By systematically addressing questions of affinity, function, pharmacokinetics, target engagement, and behavioral efficacy, research teams can build a comprehensive data package that supports informed decision-making and increases the probability of success in the challenging field of CNS drug development.

References

-

Title: Radioligand Binding Assays: Theory and Practice Source: Reviews of Physiology, Biochemistry and Pharmacology URL: [Link]

-

Title: A guide to best practices for GPCR cell-based functional assays Source: British Journal of Pharmacology URL: [Link]

-

Title: The Use of Animals in CNS Drug Discovery Source: Neuropsychopharmacology URL: [Link]

-

Title: Brain-to-Plasma Ratio Source: Encyclopedia of Drug Metabolism and Interactions URL: [Link]

-

Title: In Vivo Receptor Occupancy Studies in Drug Development for CNS Disorders Source: Current Pharmaceutical Design URL: [Link]

-

Title: Amphetamine-Induced Locomotor Activity in Rodents for the Discovery of Antipsychotic Drugs Source: Current Protocols in Pharmacology URL: [Link]

An In-depth Technical Guide to Methyl 2-morpholin-3-ylacetate (CAS 885273-89-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds and building blocks is paramount. These foundational structures not only dictate the three-dimensional architecture of a potential therapeutic agent but also profoundly influence its physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. The morpholine moiety, a privileged heterocyclic scaffold, has garnered significant attention for its ability to impart favorable characteristics such as enhanced aqueous solubility, improved metabolic stability, and desirable in vivo disposition.

This technical guide provides a comprehensive overview of Methyl 2-morpholin-3-ylacetate (CAS Number: 885273-89-2), a versatile synthetic intermediate incorporating the valuable morpholine scaffold. While this compound is primarily utilized as a building block in the synthesis of more complex bioactive molecules, a thorough understanding of its chemical identity, properties, and safety considerations is essential for its effective and safe application in research and development. This document is structured to provide researchers and drug development professionals with the foundational knowledge required to strategically employ this compound in their synthetic endeavors. We will delve into its chemical and physical characteristics, explore its potential applications based on the established roles of the morpholine nucleus in medicinal chemistry, and provide a detailed account of its known safety and handling information.

It is important to note that as a synthetic intermediate, extensive biological characterization of Methyl 2-morpholin-3-ylacetate itself is not widely available in the public domain. Therefore, this guide will focus on its established role as a precursor and the rationale behind its use in the synthesis of potential therapeutic agents, providing a solid framework for its application in the laboratory.

Chemical Identity and Molecular Architecture

Methyl 2-morpholin-3-ylacetate is a heterocyclic compound featuring a morpholine ring substituted at the 3-position with a methyl acetate group. The presence of both a secondary amine and an ether linkage within the morpholine ring, combined with the ester functionality, makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 885273-89-2[1] |

| IUPAC Name | methyl 2-morpholin-3-ylacetate[1] |

| Molecular Formula | C₇H₁₃NO₃[1] |

| Molecular Weight | 159.18 g/mol [2] |

| Synonyms | Morpholine-3-acetic acid methyl ester, methyl 2-(morpholin-3-yl)acetate, (3R)-3-Morpholineacetic acid methyl ester[1] |

| InChI | InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3[1] |

| InChIKey | SUCYHGXECUURID-UHFFFAOYSA-N[1] |

| SMILES | COC(=O)CC1NCCOC1 |

Physicochemical Properties: A Computational Overview

Precise experimental data for the physicochemical properties of Methyl 2-morpholin-3-ylacetate are not extensively reported in the literature. However, computational models provide valuable estimates for guiding its use in synthetic chemistry.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3-AA | -0.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 159.08954328 Da | PubChem[2] |

| Monoisotopic Mass | 159.08954328 Da | PubChem[2] |

| Topological Polar Surface Area | 47.6 Ų | PubChem[2] |

| Heavy Atom Count | 11 | PubChem[2] |

| Complexity | 138 | PubChem[2] |

The negative XLogP3-AA value suggests a high degree of hydrophilicity, a common characteristic imparted by the morpholine ring that is often sought after in drug design to improve aqueous solubility.

Role in Synthetic and Medicinal Chemistry

Methyl 2-morpholin-3-ylacetate serves as a key intermediate in the synthesis of a diverse range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The morpholine moiety is a well-established pharmacophore that can confer several advantageous properties to a drug candidate.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. Its utility stems from:

-

Improved Physicochemical Properties: The presence of the ether oxygen and the basic nitrogen atom in the morpholine ring can enhance the aqueous solubility and overall polarity of a molecule. This is a critical factor in improving the pharmacokinetic profile of a drug candidate.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of the parent drug.

-

Structural Versatility: The morpholine ring can adopt a stable chair conformation and can be readily substituted at various positions, allowing for the fine-tuning of the spatial arrangement of pharmacophoric groups.

-

Biological Activity: Morpholine-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) activity.

Synthetic Applications of Methyl 2-morpholin-3-ylacetate

Methyl 2-morpholin-3-ylacetate provides two primary points for chemical modification: the secondary amine of the morpholine ring and the ester functionality.

-

N-Functionalization: The secondary amine is a nucleophilic center that can readily undergo N-alkylation, N-arylation, acylation, and other reactions to introduce a wide variety of substituents. This is a common strategy for building molecular complexity and exploring structure-activity relationships.

-

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. Alternatively, the ester can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

Safety and Handling

A comprehensive toxicological profile for Methyl 2-morpholin-3-ylacetate is not publicly available. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Precautionary Measures and Personal Protective Equipment (PPE)

Given the GHS classifications, the following precautionary measures are recommended when handling Methyl 2-morpholin-3-ylacetate:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse mouth with water. Seek medical attention.

Experimental Protocols: A Note on Availability

As Methyl 2-morpholin-3-ylacetate is primarily a synthetic intermediate, detailed experimental protocols for its biological use are not available in the public domain. The synthesis of this compound itself is not widely published in peer-reviewed journals, though it is commercially available from several suppliers. Researchers utilizing this compound would typically develop their own protocols for its incorporation into larger molecules based on standard organic synthesis methodologies.

For the synthesis of related morpholine derivatives, general procedures often involve the reaction of a suitable amine with a diepoxide or a dihaloether, followed by cyclization. However, a specific and validated protocol for the synthesis of Methyl 2-morpholin-3-ylacetate is not readily found in the current literature.

Conclusion and Future Perspectives

Methyl 2-morpholin-3-ylacetate is a valuable building block for medicinal chemists and drug discovery professionals. Its utility lies in the strategic incorporation of the morpholine scaffold, which can impart favorable physicochemical and pharmacokinetic properties to a final drug candidate. While direct biological activity and detailed experimental protocols for this specific intermediate are not extensively documented, its structural features and the well-established role of the morpholine moiety in bioactive compounds underscore its importance in the synthesis of novel therapeutic agents.

Future work involving this compound will likely continue to focus on its use as a precursor in the synthesis of new chemical entities targeting a wide range of diseases. As new drugs containing the morpholine scaffold are developed and characterized, a deeper understanding of the structure-activity relationships and the specific contributions of this building block will undoubtedly emerge. Researchers are encouraged to consult patent literature for potential examples of its application in the synthesis of proprietary compounds.

References

-

PubChem. (n.d.). Morpholine-3-acetic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(morpholin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved from [Link]

-

Amatek Chemical. (n.d.). 3-Morpholineacetic acid methyl ester HCl. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of morpholine acetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-((R)-morpholin-2-yl)acetate hydrochloride. Retrieved from [Link]

- European Patent Office. (2014). Process for preparing methyl acetate.

-

MDPI. (2022). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

Sources

Whitepaper: The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

Abstract: The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has solidified its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its frequent appearance in a multitude of clinically approved drugs is not coincidental but rather a testament to its unique and advantageous physicochemical, metabolic, and biological properties.[3][4] This technical guide provides an in-depth exploration of the biological significance of the morpholine ring, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind its benefits in pharmacokinetics, its role in pharmacodynamics through direct target interaction, and provide practical experimental methodologies for its application and evaluation.

Part 1: The Foundation: Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring in drug design is fundamentally rooted in its favorable physicochemical characteristics, which translate directly to an improved pharmacokinetic profile for drug candidates.[5][6] Unlike more simplistic aliphatic amines, the morpholine moiety offers a sophisticated balance of properties that address common challenges in drug development such as solubility, basicity, and metabolic stability.

Modulating Basicity and Improving Permeability

A critical feature of the morpholine ring is its reduced basicity compared to analogous saturated heterocycles like piperidine. The electron-withdrawing effect of the endocyclic oxygen atom lowers the pKa of the morpholine nitrogen to approximately 8.4.[1][7] This seemingly small change has profound implications:

-

Reduced Off-Target Activity: Many biogenic amine GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors) are common off-targets for basic drug candidates, leading to unwanted side effects. The lower pKa of morpholine reduces the likelihood of ionic interactions with these receptors at physiological pH, thereby improving the selectivity profile of the drug.

-

Enhanced Cell Permeability: While a degree of basicity is often required for aqueous solubility, a high pKa can lead to excessive ionization at physiological pH (7.4), trapping the molecule in the extracellular space and hindering its ability to cross cell membranes. The moderate pKa of morpholine ensures that a significant fraction of the molecule remains in a neutral, more lipophilic state, facilitating passive diffusion across biological membranes.[8]

Enhancing Aqueous Solubility

Paradoxically, while improving lipophilicity through reduced ionization, the morpholine ring also enhances aqueous solubility. The ether oxygen atom is an excellent hydrogen bond acceptor, allowing it to interact favorably with water molecules. This dualistic nature—improving both permeability and solubility—is a key reason for its "privileged" status, helping to solve the often-competing objectives of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.[9]

Conferring Metabolic Stability

The morpholine ring is generally considered to be more metabolically stable than scaffolds like piperidine.[10] The electron-withdrawing oxygen atom deactivates the adjacent carbon atoms, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[10] While not metabolically inert, this increased stability often translates to a longer half-life and improved bioavailability for morpholine-containing drugs. However, as will be discussed in the case of Linezolid, oxidation of the morpholine ring can still occur and is a known metabolic pathway.[11]

dot graph TD subgraph "Lead Optimization Challenge" A[Lead Compound] end

end Caption: Impact of Morpholine Incorporation on Drug Properties.

Part 2: The Morpholine Scaffold in Action: Case Studies of Approved Drugs

The theoretical advantages of the morpholine ring are best understood through its application in successful, clinically approved drugs. The moiety can play several roles: as a critical component of the pharmacophore, as a solubilizing group, or as a tool to fine-tune pharmacokinetic properties.[4][12]

| Drug Name | Therapeutic Area | Primary Role of Morpholine Moiety |

| Linezolid | Antibacterial | Pharmacokinetic modifier; site of metabolism |

| Gefitinib | Anticancer (NSCLC) | Potency and solubility enhancement |

| Aprepitant | Antiemetic | Core pharmacophore element |

| Reboxetine | Antidepressant | Structural scaffold; site of metabolism |

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria, including MRSA and VRE.[13][14]

-

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11][15] This mechanism is unique among protein synthesis inhibitors, which typically act during the elongation phase, meaning cross-resistance is uncommon.[14][16]

-

Role of the Morpholine Ring: In Linezolid, the morpholine ring is not directly involved in binding to the ribosomal target. Instead, it serves as a crucial substituent that optimizes the drug's pharmacokinetic profile, contributing to its high oral bioavailability (~100%).[13][15] However, this ring is also the primary site of metabolism. The morpholine ring undergoes oxidation to form two inactive carboxylic acid metabolites, which is the main route of clearance for the drug.[11] This highlights that while morpholine can enhance stability, it can also be engineered as a predictable site of metabolism.

Gefitinib: An EGFR Inhibitor

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[17]

-

Mechanism of Action: Gefitinib selectively inhibits the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[18] It competes with ATP for its binding site, preventing receptor autophosphorylation and blocking downstream signaling pathways that lead to cell proliferation and survival.[19][20][21]

-

Role of the Morpholine Ring: The morpholine-containing side chain in Gefitinib is critical for both its potency and its drug-like properties. The basic nitrogen of the morpholine ring forms a key salt bridge with a conserved aspartate residue in the ATP-binding pocket of EGFR, significantly enhancing binding affinity. Furthermore, the morpholine group imparts the necessary aqueous solubility for oral administration and favorable ADME characteristics.

Aprepitant: An NK1 Receptor Antagonist

Aprepitant is an antiemetic medication used to prevent nausea and vomiting caused by chemotherapy and surgery.[22]

-

Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin 1 (NK1) receptor.[23][24] Its primary ligand, Substance P, is a key neurotransmitter in the emetic (vomiting) reflex pathway. By crossing the blood-brain barrier and blocking Substance P from binding to NK1 receptors in the brain's vomiting center, Aprepitant effectively prevents the emetic signal.[23][25]

-

Role of the Morpholine Ring: The morpholine ring is an integral and indispensable part of the Aprepitant pharmacophore.[26] The structure, including the morpholine ether oxygen and the specific stereochemistry of the substituents, is precisely arranged to fit into the binding pocket of the G-protein coupled NK1 receptor, ensuring high affinity and selectivity.[22] Metabolism of Aprepitant occurs primarily on the phenyl rings, with the morpholine core remaining relatively stable.[27]

Reboxetine: A Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant drug classified as a selective norepinephrine reuptake inhibitor (NRI).[28][29]

-

Mechanism of Action: Reboxetine works by blocking the norepinephrine transporter (NET).[30] This inhibition prevents the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse.[31]

-

Role of the Morpholine Ring: In Reboxetine, the morpholine ring serves as the central scaffold connecting the two key aromatic moieties (the ethoxyphenoxy and phenyl groups). Its conformation is crucial for orienting these groups correctly for binding to the NET. Similar to other morpholine-containing drugs, the ring is a site of metabolism, primarily through oxidation and hydroxylation, which is mediated by the CYP3A4 enzyme.[29][32]

Part 3: Experimental Methodologies

To harness the benefits of the morpholine scaffold, robust synthetic and analytical methods are required. The following protocols provide a framework for the synthesis of a substituted morpholine and for evaluating its metabolic stability.

Representative Synthesis: N-Arylation of Morpholine

This protocol describes a standard Buchwald-Hartwig amination, a common and versatile method for attaching a morpholine ring to an aryl halide.

Objective: To synthesize 4-(4-fluorophenyl)morpholine.

Materials:

-

Morpholine

-

1-bromo-4-fluorobenzene

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Anhydrous Toluene

-

Standard glassware, nitrogen/argon atmosphere setup, magnetic stirrer, heating mantle.

Step-by-Step Protocol:

-

Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and Sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add 1-bromo-4-fluorobenzene (1.0 mmol) and morpholine (1.2 mmol) to the flask, followed by anhydrous toluene (5 mL).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4-(4-fluorophenyl)morpholine.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a self-validating system for assessing the metabolic stability of a new chemical entity (NCE), such as a newly synthesized morpholine derivative.

Objective: To determine the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) of a test compound in human liver microsomes.

Materials:

-

Test Compound (e.g., your morpholine derivative)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

Positive Controls: Verapamil (high clearance), Imipramine (intermediate clearance)

-

Negative Control: Procainamide (low clearance)

-

Acetonitrile with internal standard (for protein precipitation and sample analysis)

-

96-well plates, LC-MS/MS system.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of the test compound and controls in DMSO. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

-

Incubation Setup: In a 96-well plate, add buffer. Then add HLM to achieve a final protein concentration of 0.5 mg/mL. Finally, add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37 °C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells. This is the t=0 time point for the reaction.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

-

Sample Processing: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the test compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate half-life: t₁₂ = 0.693 / k

-

Calculate intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁₂) / (mg/mL microsomal protein)

-

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [color="#5F6368"];

} Caption: Workflow for In Vitro Microsomal Stability Assay.

Part 4: Challenges and Future Directions

Despite its advantages, the morpholine ring is not a universal solution. As noted, it can be a site of metabolism, and in some chemical contexts, it may not provide the optimal vector for target engagement.[11][12] This has led to the development of bioisosteres—structurally different groups that retain similar physicochemical properties.

The search for novel morpholine analogues and bioisosteres aims to further refine drug properties.[33][34] These include spirocyclic and bicyclic systems that mimic the three-dimensional shape and polarity of the morpholine ring but offer different metabolic profiles or vector orientations for substitution.[35][36] The goal is to expand the chemical space available to medicinal chemists, allowing for even finer control over a molecule's ADME and safety profile.[37]

Conclusion

The biological significance of the morpholine ring in drug discovery is multifaceted and profound. Its ability to confer a unique and highly advantageous combination of properties—moderate basicity, enhanced solubility, and increased metabolic stability—justifies its classification as a privileged scaffold.[3][38] Through its application in diverse therapeutic areas, from infectious diseases to oncology, the morpholine moiety has proven to be an invaluable tool for medicinal chemists. By understanding the fundamental principles that drive its utility and employing robust experimental validation, researchers can continue to leverage this remarkable heterocycle to design the next generation of safe and effective medicines.

References

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved January 7, 2026, from [Link]

-

Pharmacology of Linezolid. (2025). Source not specified. [Link]

-

Stalker, D. J., & Jungbluth, G. L. (2024). Linezolid - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Ford, C. W., Zurenko, G. E., & Barbachyn, M. R. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician. [Link]

-

Saito, H., et al. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Medicine Insights: Oncology. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]

-

Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Kumari, A., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

-

Patel, K., & Singh, S. (2024). Aprepitant - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Gefitinib. Retrieved January 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]

-

Wikipedia. (n.d.). Aprepitant. Retrieved January 7, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of Linezolid? Synapse. [Link]

-

Wikipedia. (n.d.). Linezolid. Retrieved January 7, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of Gefitinib? Synapse. [Link]

-

Patsnap. (2024). What is the mechanism of Aprepitant? Synapse. [Link]

-

Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Patsnap. (2024). What is the mechanism of Reboxetine Mesilate? Synapse. [Link]

-

ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved January 7, 2026, from [Link]

-

Drugs.com. (2025). Aprepitant: Package Insert / Prescribing Information / MOA. [Link]

-

National Center for Biotechnology Information. (n.d.). Aprepitant. PubChem. [Link]

-

Wikipedia. (n.d.). Selective norepinephrine reuptake inhibitor. Retrieved January 7, 2026, from [Link]

-

Patsnap. (2024). What is Reboxetine Mesilate used for? Synapse. [Link]

-

Szabadi, E. (2000). Mechanisms of action of reboxetine. Reviews in Contemporary Pharmacotherapy. [Link]

-

Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]

-

Bionity. (n.d.). Reboxetine. Retrieved January 7, 2026, from [Link]

-